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Compound of Interest

Compound Name: 2-Phenylbutanenitrile

Cat. No.: B1582627

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Phenylbutanenitrile, a versatile
chemical intermediate. The information is curated for professionals in research and
development, with a focus on its chemical properties, synthesis, and potential applications in
medicinal chemistry.

Chemical and Physical Properties

2-Phenylbutanenitrile, also known as a-ethylphenylacetonitrile, is a colorless to light yellow
liquid.[1][2] It is characterized by the presence of a nitrile group and a phenyl group attached to
the same chiral carbon. The quantitative properties of this compound are summarized in the
table below for easy reference.
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Property Value Reference(s)
Molecular Formula C1oH11N [3]

Molecular Weight 145.20 g/mol [3]
Appearance Colorless to light yellow liquid [11[2]

Boiling Point 114-115 °C at 15 mmHg [3]

Density 0.974 g/mL at 25 °C [3]

Refractive Index (n2°/D) 1.5086 [3]

Flash Point 105 °C (221 °F) - closed cup [3]

. Information not readily
Solubility available

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of 2-

Phenylbutanenitrile. Available data includes Nuclear Magnetic Resonance (NMR), Infrared

(IR), and Mass Spectrometry (MS).

¢ H NMR and 8C NMR: Spectral data for 2-Phenylbutanenitrile are available and can be

used to confirm the chemical structure.[1][4]

o Infrared (IR) Spectroscopy: The IR spectrum will prominently feature a sharp absorption

band characteristic of the nitrile (C=N) stretching vibration, typically found in the range of

2260-2240 cm~L.[5][6] The presence of the phenyl group will be indicated by C-H stretching

absorptions for aromatic rings (around 3100-3000 cm~1) and C=C stretching absorptions in

the 1600-1450 cm~1 region.[5]

e Mass Spectrometry (MS): The mass spectrum provides information about the molecular

weight and fragmentation pattern of the molecule. The molecular ion peak [M]* would be

observed at m/z = 145.[3]

Synthesis of 2-Phenylbutanenitrile
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A well-established and high-yield method for the synthesis of 2-Phenylbutanenitrile is the
alkylation of phenylacetonitrile with ethyl bromide using phase-transfer catalysis.[7] This
method is particularly effective for producing monoalkylated derivatives.[7]

Experimental Protocol: Alkylation of
Phenylacetonitrile[7]

Materials:

Phenylacetonitrile

o Ethyl bromide

» 50% aqueous sodium hydroxide

e Benzyltriethylammonium chloride (phase-transfer catalyst)
e Benzene (or a suitable alternative solvent)

 Dilute hydrochloric acid

e Anhydrous magnesium sulfate

Procedure:

o Areaction flask equipped with a mechanical stirrer, dropping funnel, thermometer, and reflux
condenser is charged with 50% aqueous sodium hydroxide, phenylacetonitrile, and
benzyltriethylammonium chloride.

» Ethyl bromide is added dropwise while maintaining the reaction temperature between 28-35
°C, using a cold-water bath for cooling if necessary.

 After the addition is complete, the mixture is stirred for an additional 2 hours, followed by a
gentle increase in temperature to 40 °C for 30 minutes.

e The reaction mixture is then cooled, and benzaldehyde is added to react with any unreacted
phenylacetonitrile.
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The mixture is diluted with water and benzene, and the layers are separated.

The aqueous layer is extracted with benzene.

The combined organic layers are washed successively with water, dilute hydrochloric acid,
and water again.

The organic layer is dried over anhydrous magnesium sulfate.

The solvent is removed by distillation under reduced pressure.

The final product, 2-phenylbutanenitrile, is purified by vacuum distillation.
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Synthesis Workflow of 2-Phenylbutanenitrile

Phenylacetonitrile, Ethyl Bromide,
50% NaOH, Benzyltriethylammonium Chloride

Alkylation Reaction

(28-35 °C, then 40 °C)

Workup:
- Addition of Benzaldehyde
- Extraction with Benzene
- Washing with H20 and HCI

.

Drying of Organic Layer
(Anhydrous MgSOa)

Purification:
- Solvent Removal (Reduced Pressure)
- Vacuum Distillation

Click to download full resolution via product page

Synthesis of 2-Phenylbutanenitrile Workflow.
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Applications in Drug Development and Medicinal
Chemistry

While there is limited specific information on the biological activity of 2-Phenylbutanenitrile
itself, the nitrile functional group and the broader class of phenylacetonitrile derivatives are
significant in medicinal chemistry.[8]

The nitrile group can act as a bioisostere for other functional groups, such as a carbonyl group,
and can patrticipate in hydrogen bonding interactions with biological targets.[8] Furthermore, the
introduction of a nitrile can modulate the pharmacokinetic properties of a molecule.[8]

Structurally related compounds to 2-Phenylbutanenitrile have shown biological activity. For
instance, various nitrile-containing molecules are being investigated or are in clinical use for a
range of therapeutic areas.[8] The development of analogs of existing drugs is a common
strategy in drug discovery.[9] It is plausible that 2-Phenylbutanenitrile could serve as a
scaffold or intermediate for the synthesis of novel bioactive compounds.[10]

Potential Roles of Nitrile-Containing Scaffolds in Drug Discovery

2-Phenylbutanenitrile Scaffold

Properties of the Nitrile Group

Chemical Modification Nitrile as a Bioisostere By v Modulation of
(Analog Synthesis) (e.g., for Carbonyl) ydrog P Pharmacokinetics

influences binding ~influences binding

Novel Bioactive Compounds

improves properties
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Logical relationships in nitrile-based drug design.

Safety and Handling

2-Phenylbutanenitrile is classified as harmful if swallowed, in contact with skin, or if inhaled.

[1][2] Appropriate personal protective equipment (PPE), including gloves, eye protection, and

respiratory protection, should be used when handling this compound.[11] Work should be

conducted in a well-ventilated area.[11]

Hazard Statement Description Reference(s)
H302 Harmful if swallowed [1][2]
H312 Harmful in contact with skin [1112]
H332 Harmful if inhaled [1][2]
Precautionary Statement Description Reference(s)
Avoid breathing
P261 dust/fume/gas/mist/vapors/spr [1112]
ay
Wear protective
P280 gloves/protective clothing/eye [11]
protection/face protection
IF SWALLOWED: Call a
POISON CENTER or
P301 + P312 S [11]
doctor/physician if you feel
unwell
IF ON SKIN: Wash with plenty
P302 + P352 [11]
of soap and water
IF INHALED: Remove person
P304 + P340 to fresh air and keep [11]

comfortable for breathing
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Conclusion

2-Phenylbutanenitrile (CAS: 769-68-6) is a well-characterized chemical with established
synthetic routes. While direct biological applications are not extensively documented in publicly
available literature, its structural features, particularly the nitrile group, make it and its
derivatives interesting candidates for further investigation in the field of medicinal chemistry.
The information provided in this guide serves as a foundational resource for researchers and
scientists working with or considering the use of this compound in their research endeavors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [An In-depth Technical Guide to 2-Phenylbutanenitrile
(CAS: 769-68-6)]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1582627#2-phenylbutanenitrile-cas-number-769-68-
6]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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